molecular formula C19H17NO5 B2738158 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 869079-72-1

2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B2738158
CAS No.: 869079-72-1
M. Wt: 339.347
InChI Key: VUKCMHUMLLHPRV-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative featuring a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) backbone substituted at position 3 with a 4-methoxyphenyl group and at position 7 with an acetamide-linked ether moiety. Coumarins are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-15-8-7-14(24-10-17(20)21)9-16(15)25-19(22)18(11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCMHUMLLHPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a derivative of the chromenone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a chromenone core substituted with a 4-methoxyphenyl group and an acetamide moiety. This unique structure is responsible for its biological properties. The molecular formula is C19H17NO5C_{19}H_{17}NO_5, and it has a molecular weight of 341.34 g/mol.

Anticancer Activity

Research indicates that compounds in the chromenone class exhibit significant anticancer properties. Specifically, This compound has shown promise in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)12.5Induces apoptosis via the PI3K/Akt pathway
HeLa (cervical cancer)10.0Inhibits cell cycle progression
A549 (lung cancer)15.0Promotes oxidative stress leading to cell death

The compound's mechanism involves the modulation of signaling pathways that regulate cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, revealing efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that This compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong capacity to scavenge free radicals:

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging25.0
ABTS Radical Scavenging20.0

The antioxidant activity is believed to stem from the presence of hydroxyl groups in the structure, which can donate electrons and neutralize free radicals .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : It affects key signaling pathways such as PI3K/Akt and MAPK pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the potential of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as caspase activation.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential efficacy as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s biological and physicochemical properties are influenced by substituents on the coumarin scaffold. Below is a comparative analysis with structurally related analogs:

Compound Substituents Key Features Biological Activity Reference
Target Compound : 2-((3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide - 3-position: 4-Methoxyphenyl
- 7-position: Acetamide via ether linkage
Enhanced metabolic stability due to methoxy group; potential for H-bonding Data pending (structural analogs suggest anticancer/anti-inflammatory potential) N/A
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide - 7-position: Acetamide with 2-chlorophenyl substituent Chlorine atom as bioisostere; increased lipophilicity Anticancer activity (specific IC₅₀ values not reported)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - 7-position: Chloro-phenylacetamide Racemic mixture; chlorine enhances potency and stability Superior in vitro anti-inflammatory activity (vs. ibuprofen)
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide - 3-position: Benzyl
- 7-position: Acetamide
Benzyl group may improve membrane permeability Anticancer activity reported (no quantitative data)
Coumarin-amino acid hybrids (e.g., 7c, 9a–c) - 7-position: Acetamide linked to amino acid residues Improved solubility and target specificity Moderate to high anticancer activity (MTT assay; IC₅₀: 10–50 µM)
2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid - 3-position: 4-Fluorobenzyl
- 7-position: Ethoxyacetic acid
Fluorine enhances electronegativity; ethoxy group increases hydrophilicity Anti-cholestasis activity (in vitro)

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) at the 3-position improve metabolic stability but may reduce receptor affinity compared to electron-withdrawing groups (e.g., Cl) .
  • Acetamide derivatives generally show higher solubility and bioavailability than ester or ether analogs .

Stereochemical Considerations : Racemic mixtures (e.g., ) may exhibit varied activity compared to enantiopure forms, though resolution data are lacking.

Structural Optimization: Hybridization with amino acids () or nitric oxide donors () enhances target specificity and reduces off-target effects.

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